2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
Description
BenchChem offers high-quality 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(4-methyl-1,3-dioxolan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c1-5-4-8-6(9-5)2-3-7/h5-7H,2-4H2,1H3 |
InChI Key |
SRVUUVJZZIWVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)CCO |
Origin of Product |
United States |
Context Within Dioxolane Chemistry and Cyclic Acetal Frameworks
The structural foundation of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol lies within the family of dioxolanes, which are five-membered heterocyclic acetals containing two oxygen atoms at positions 1 and 3 of the ring. chemicalbook.comwikipedia.org Dioxolanes, and cyclic acetals in general, are of paramount importance in organic synthesis, primarily serving as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.orgtotal-synthesis.comchemistrysteps.com This protective role is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reaction with nucleophiles, bases, or hydrides while other parts of the molecule undergo transformation. total-synthesis.comchemistrysteps.com
The formation of a cyclic acetal (B89532), such as a dioxolane, involves the reaction of a carbonyl compound with a 1,2-diol, typically in the presence of an acid catalyst. wikipedia.org These acetals are generally stable in neutral or basic environments but can be readily cleaved by aqueous acid to regenerate the original carbonyl and diol. wikipedia.org The stability of cyclic acetals is significantly greater than that of their acyclic counterparts, making them more robust protecting groups. wikipedia.org In the case of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, the 4-methyl substituent on the dioxolane ring indicates that it is derived from 1,2-propanediol.
Significance of the Ethanol Moiety and Dioxolane Ring for Chemical Transformations
Traditional Acetalization Reactions
Conventional methods for the synthesis of 1,3-dioxolanes are well-established and widely employed in organic synthesis. These techniques primarily focus on driving the reversible acetalization reaction towards the product by removing the water byproduct.
Acid-Catalyzed Approaches Utilizing Brønsted and Lewis Acids.
The formation of 1,3-dioxolanes is most commonly catalyzed by acids. Both Brønsted and Lewis acids are effective in activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the diol.
Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are frequently used as catalysts. nih.govthieme-connect.de The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The diol then attacks the activated carbonyl, and subsequent dehydration leads to the formation of the cyclic acetal (B89532). For instance, a standard laboratory procedure involves reacting the carbonyl compound with the diol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent. organic-chemistry.org
Lewis Acids: Aprotic acids, including zinc(II) chloride (ZnCl₂), tungsten(VI) chloride (WCl₆), and samarium(III) chloride (SmCl₃), can also catalyze acetalization. thieme-connect.de These catalysts function by coordinating to the carbonyl oxygen, thereby polarizing the carbonyl bond and increasing the electrophilicity of the carbon atom.
The choice of acid catalyst can influence the reaction rate and selectivity, and is often determined by the specific substrates and desired reaction conditions.
Dehydration Techniques, including Azeotropic Distillation and Molecular Sieves.
Given that acetalization is an equilibrium process, the removal of water is crucial for achieving high yields of the dioxolane product. thieme-connect.de Several techniques are employed to effectively eliminate water from the reaction mixture.
Azeotropic Distillation: A common and effective method for water removal is azeotropic distillation, often carried out using a Dean-Stark apparatus. organic-chemistry.org The reaction is typically performed in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. As the reaction mixture is heated, the water-solvent azeotrope distills over, is condensed, and collected in the Dean-Stark trap. The water, being denser, separates at the bottom of the trap, while the solvent is returned to the reaction flask, thus continuously removing water and driving the equilibrium towards the formation of the acetal.
Molecular Sieves: Another widely used method for in-situ water removal is the addition of molecular sieves to the reaction mixture. organic-chemistry.org These are porous materials, typically zeolites, with a well-defined pore size that can selectively adsorb small molecules like water while excluding the larger reactant and product molecules. 4Å molecular sieves are commonly used for this purpose. This technique is particularly useful for reactions that are sensitive to high temperatures or when the use of a distillation apparatus is impractical.
Advanced Catalytic Systems in Dioxolane Formation
To overcome some of the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric amounts of dehydrating agents, advanced catalytic systems have been developed. These offer improved efficiency, selectivity, and sustainability for the synthesis of dioxolanes.
Transition Metal Catalysis (e.g., Iron(III) chloride hexahydrate in photocatalytic synthesis of 1,3-dioxacyclanes).
Transition metal complexes have emerged as versatile catalysts for a variety of organic transformations, including acetalization. Their catalytic activity often stems from their ability to act as Lewis acids and to mediate reactions through various mechanistic pathways.
One notable example is the use of Iron(III) chloride hexahydrate (FeCl₃·6H₂O) in the photocatalytic synthesis of 1,3-dioxacyclanes. In this process, a mixture of the diol, a primary alcohol, Iron(III) chloride hexahydrate, and sodium nitrite (B80452) is subjected to UV irradiation. The reaction proceeds at a controlled temperature (e.g., 50°C) over a period of several hours. This method provides a pathway to cyclic acetals under photocatalytic conditions.
Other transition metal catalysts have also been explored for their efficacy in promoting [4+2] cycloaddition reactions to form cyclic ethers, demonstrating the broad utility of these metals in synthesizing heterocyclic compounds. williams.edu The development of such catalytic systems is driven by the need for milder reaction conditions and greater functional group tolerance.
Organocatalysis and Biocatalysis for Enantioselective Dioxolane Synthesis.
The synthesis of chiral dioxolanes, where the stereochemistry at the C2 position and/or within the diol backbone is controlled, is of significant interest, particularly in the pharmaceutical and fine chemical industries. Both organocatalysis and biocatalysis offer powerful strategies for achieving high enantioselectivity.
Organocatalysis: Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, have been successfully employed in the enantioselective synthesis of various heterocyclic compounds. mdpi.com These catalysts can activate the substrates through the formation of transient chiral intermediates, such as iminium ions or by hydrogen bonding, thereby directing the stereochemical outcome of the reaction. For instance, the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides with aldehydes, catalyzed by a chiral binaphthyldiimine-Ni(II) complex, can produce cis-1,3-dioxolanes with high diastereo- and enantioselectivities. While not a direct acetalization, this demonstrates the power of catalysis in constructing chiral dioxolane rings.
Biocatalysis: Enzymes, particularly lipases, have proven to be highly effective biocatalysts for the kinetic resolution of racemic dioxolane derivatives. researchgate.net Lipases can selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer in high enantiomeric excess. For example, the lipase (B570770) from Acinetobacter junii SY-01 has been used for the resolution of 1,3-dioxolane (B20135) derivatives through transesterification. researchgate.net Factors such as the choice of solvent, acyl donor, and temperature can be optimized to achieve high enantioselectivity. researchgate.net Immobilization of the lipase can further enhance its stability and reusability, making the process more economically viable. nih.gov
Below is a table summarizing the biocatalytic resolution of a 1,3-dioxolane derivative using an immobilized lipase:
| Parameter | Condition/Value | Outcome |
| Enzyme | Immobilized Talaromyces thermophilus lipase mutant | Effective kinetic resolution |
| Substrate | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | A precursor for a chiral intermediate |
| Substrate Concentration | 3 M | High concentration tolerated |
| Conversion | 49.7% | High efficiency |
| Enantiomeric Excess (product) | 95% eep | Excellent enantioselectivity |
| Reusability | Retained >46.3% conversion after 10 cycles | Good operational stability |
This table is based on data for the synthesis of a chiral intermediate of pregabalin, demonstrating the potential of biocatalysis for producing enantiomerically pure compounds. nih.gov
Heterogeneous Catalysis (e.g., Zeolite-based catalysts for improved efficiency).
Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability. mdpi.com Zeolites, with their well-defined porous structures and tunable acidity, are particularly promising heterogeneous catalysts for acetalization reactions.
Zeolites can function as solid Brønsted or Lewis acid catalysts. Their high surface area and shape-selective properties can also contribute to their catalytic efficiency. For example, a catalyst consisting of copper (II) bromide supported on a micro-meso-macroporous zeolite HYmmm has been shown to be effective in the conversion of 1,2-propanediol to a mixture of cis- and trans-2-ethyl-4-methyl-1,3-dioxolane at 200°C. sciforum.net This demonstrates the potential of zeolite-based systems for the synthesis of dioxolane derivatives from renewable resources, as 1,2-propanediol can be derived from glycerol (B35011). sciforum.net
The efficiency and reusability of zeolite catalysts are key factors in their industrial applicability. Studies have shown that zeolite catalysts can often be regenerated and reused for multiple reaction cycles with minimal loss of activity, which is a significant advantage in terms of process sustainability and cost-effectiveness. researchgate.netbohrium.com The performance of these catalysts can be influenced by factors such as the Si/Al ratio, pore size, and the presence of additional metal promoters. nih.gov
The following table provides an overview of the reusability of a zeolite-based catalyst in a representative reaction:
| Catalyst | Reaction | Cycle 1 Conversion/Selectivity | Cycle 2 Conversion/Selectivity | Cycle 3 Conversion/Selectivity |
| mic-Ni/ZSM-5 | Anisole Hydrodeoxygenation | ~98% Conversion / ~60% Selectivity | ~95% Conversion / ~58% Selectivity | ~92% Conversion / ~55% Selectivity |
This table illustrates the typical reusability of a zeolite-based catalyst, showing a slight decrease in performance over multiple cycles. Data is representative of catalyst reusability studies. researchgate.net
Functional Group Interconversions Leading to 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
The synthesis of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol and structurally similar molecules can be achieved through various functional group interconversions. These methods transform precursor molecules containing different functional groups into the desired dioxolane structure.
Reductive Amination of Ketone Precursors
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, proceeding through an intermediate imine which is then reduced to the final amine. libretexts.orgmasterorganicchemistry.com While this reaction directly yields an amine rather than the target alcohol, it is a key method for producing amine analogs of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol.
A plausible ketone precursor for an amine analog would be 1-(4-methyl-1,3-dioxolan-2-yl)propan-2-one. The reaction of this ketone with ammonia, followed by reduction, would yield 1-(4-methyl-1,3-dioxolan-2-yl)propan-2-amine, a structural analog of the target compound. The process typically occurs in a one-pot fashion under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed for this transformation, each with specific advantages in terms of selectivity and reaction conditions. masterorganicchemistry.comorganic-chemistry.org
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selectively reduces imines in the presence of ketones; toxic. masterorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | General, mild, and selective reagent; less toxic alternative to NaBH₃CN. organic-chemistry.org |
| α-picoline-borane | MeOH, Water, or neat | Allows for reaction in water or under solvent-free conditions. organic-chemistry.org |
| H₂ with Metal Catalyst (e.g., Pd/C) | Ethanol, Water (with nanomicelles) | Catalytic hydrogenation, considered a green chemistry approach. wikipedia.orgorganic-chemistry.org |
Nucleophilic Ring-Opening of Dioxolane Derivatives
The 1,3-dioxolane ring is generally stable and widely utilized as a protecting group for carbonyls and diols, which can be removed under acidic conditions. wikipedia.orgorganic-chemistry.org However, specific synthetic strategies can involve the nucleophilic opening of a derivatized dioxolane ring. One advanced approach involves the stereoselective generation of a 1,3-dioxolan-2-yl cation intermediate from an alkene precursor. nih.gov This highly reactive cation can then be trapped by a carbon nucleophile, such as a silyl (B83357) enol ether, to form a substituted dioxolane product. nih.gov While not a direct ring-opening of a stable dioxolane, this method constructs the substituted ring system via a reactive intermediate that is functionally equivalent to a ring-opening and subsequent functionalization.
In some cases, unusual ring-opening has been observed. For example, certain γ-hydroxy α,β-acetylenic aldehyde dimers containing a dioxolane ring have been shown to undergo ring-opening upon reaction with ethylenediamine. researchgate.net Such reactions, while not general, demonstrate that the dioxolane ring is not entirely inert and can be opened under specific nucleophilic conditions to generate more complex structures.
Etherification Reactions involving Sulfonate Derivatives
A robust and common strategy for forming C-O or C-C bonds in place of a hydroxyl group involves the conversion of an alcohol to a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.comchemistrysteps.com These sulfonate moieties are excellent leaving groups, readily displaced by nucleophiles in Sₙ2 reactions. masterorganicchemistry.comlibretexts.org This methodology is highly applicable to the synthesis of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol and its analogs.
The synthesis can be envisioned in several ways. One could start with (4-methyl-1,3-dioxolan-2-yl)methanol. This primary alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding tosylate or mesylate. khanacademy.org This transformation occurs without altering the stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com The resulting sulfonate ester is then a prime substrate for nucleophilic substitution with a two-carbon nucleophile, which could then be converted to the desired ethanol side chain.
This two-step sequence—sulfonate ester formation followed by nucleophilic substitution—is a cornerstone of modern organic synthesis for converting alcohols into a wide array of other functional groups. libretexts.orgnih.gov
| Sulfonyl Chloride | Abbreviation | Resulting Sulfonate Ester | Key Features |
|---|---|---|---|
| p-Toluenesulfonyl chloride | TsCl | Tosylate (-OTs) | Excellent leaving group; crystalline derivatives are easy to handle. chemistrysteps.com |
| Methanesulfonyl chloride | MsCl | Mesylate (-OMs) | Excellent leaving group; often used when a smaller tag is desired. chemistrysteps.com |
| Trifluoromethanesulfonyl chloride | TfCl | Triflate (-OTf) | Extremely good leaving group, used for less reactive systems. chemistrysteps.com |
Green Chemistry Principles in the Synthesis of Dioxolane Compounds
The synthesis of dioxolanes is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources.
Solvent-Free and Environmentally Benign Reaction Conditions
A key goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Significant progress has been made in developing solvent-free methods for synthesizing dioxolanes. These reactions, often performed under neat conditions, reduce waste and simplify product purification.
For example, a cationic oxorhenium(V) oxazoline (B21484) complex has been shown to be an effective catalyst for the condensation of diols and aldehydes to form 1,3-dioxolanes in excellent yields without any solvent. nih.govresearchgate.net This method is notable for its low catalyst loading and mild temperature requirements. nih.govsigmaaldrich.com Other studies have demonstrated that acid catalysts can facilitate the acetalization of glycerol with aldehydes and ketones under solvent-free conditions, providing a direct route to valuable dioxolane products. researchgate.net
Utilization of Sustainable Feedstocks and Biomass-Derived Precursors
Replacing petrochemical feedstocks with renewable, biomass-derived materials is a central tenet of green chemistry. semanticscholar.orgrsc.org The synthesis of dioxolanes is well-suited to this approach, as key precursors can be sourced from biomass.
Glycerol, a major byproduct of biodiesel production, is an abundant and inexpensive feedstock. google.commdpi.com The catalytic conversion of glycerol with aldehydes or ketones is a widely studied route to produce 1,3-dioxolane derivatives, such as solketal. google.comresearchgate.netmdpi.com This process valorizes a waste stream into value-added chemicals. Similarly, furfural, which is derived from the acid-catalyzed dehydration of xylose from lignocellulosic biomass, can be used to synthesize 2-(2-furyl)-1,3-dioxolane. researchgate.net
Furthermore, chemoenzymatic cascades have been developed where biomass is first converted into chiral diols via biocatalysis, and these diols are then chemically transformed into dioxolanes. d-nb.info This bio-hybrid approach leverages the high selectivity of enzymes and the efficiency of chemical catalysis to create complex molecules from renewable resources like CO₂ and hydrogen. d-nb.info
| Biomass-Derived Precursor | Source | Resulting Dioxolane Product Example |
|---|---|---|
| Glycerol | Biodiesel Production Byproduct | Solketal (2,2-dimethyl-1,3-dioxolan-4-methanol) google.com |
| Furfural | Hemicellulose (e.g., from corncobs, wood chips) researchgate.net | 2-(2-Furyl)-1,3-dioxolane researchgate.net |
| Aliphatic Aldehydes (e.g., propanal) | Biomass Oxidation | (4S,5S)-dipropyl-1,3-dioxolane (via diol intermediate) d-nb.info |
Reactions Involving the Dioxolane Ring System
The 1,3-dioxolane ring is a key structural feature, and its reactivity is central to the utility of the parent molecule, often in the context of protection and deprotection strategies or more complex ring-opening reactions.
Acid-Catalyzed Cleavage and Deprotection Strategies
The primary role of the dioxolane group in synthetic chemistry is the protection of carbonyl compounds or 1,2-diols. wikipedia.org Consequently, its controlled cleavage, or deprotection, is a critical transformation. This is typically achieved under acidic conditions, which disrupt the acetal linkage. thieme-connect.de
Hydrolysis: The most common deprotection method involves acid-catalyzed hydrolysis. organic-chemistry.org Treatment with aqueous acid readily cleaves the acetal, regenerating the original carbonyl and diol components. oakland.eduresearchgate.netgoogle.com The reaction is an equilibrium process, and the presence of excess water drives it toward the cleavage products. masterorganicchemistry.comacademax.com
Transacetalization: This strategy involves the acid-catalyzed exchange of the diol component. researchgate.net For instance, performing the reaction in acetone (B3395972) with an acid catalyst can lead to the formation of a new acetal (an acetone ketal), thereby releasing the original carbonyl compound. organic-chemistry.orgmdpi.com
Catalytic Cerium(III) Triflate: Lewis acids like cerium(III) triflate are effective catalysts for various organic reactions, including the formation and cleavage of acetals. organic-chemistry.orgresearchgate.net Rare-earth triflates, in particular, have been shown to catalyze the ring-opening polymerization of unsubstituted 1,3-dioxolane, highlighting their ability to activate the ring system. rsc.org
Iodine: Molecular iodine offers a remarkably mild and chemoselective method for the deprotection of cyclic acetals. thieme-connect.com The reaction proceeds efficiently under neutral conditions, typically using a catalytic amount of iodine in acetone. organic-chemistry.orgorganic-chemistry.org A key advantage of this method is its tolerance of other acid-sensitive functional groups, such as hydroxyls, esters, and tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org The mechanism is proposed to involve a substrate exchange with the acetone solvent rather than direct hydrolysis. thieme-connect.com
| Method | Reagents | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Hydrolysis | Aqueous Acid (e.g., HCl, H₂SO₄) | Wet organic solvent or aqueous solution | Standard, widely used method; can be harsh for acid-sensitive substrates. | organic-chemistry.orgthieme-connect.de |
| Transacetalization | Acid Catalyst (e.g., TsOH), Acetone | Reflux in acetone | Effective for substrates soluble in acetone; driven by the large excess of acetone. | organic-chemistry.orgmdpi.com |
| Lewis Acid Catalysis | Cerium(III) triflate (Ce(OTf)₃) | Catalytic amount in an organic solvent | Gentle Lewis acid catalysis. | organic-chemistry.org |
| Iodine Catalysis | Molecular Iodine (I₂) | Catalytic amount in acetone, room temperature | Very mild, neutral conditions; highly chemoselective and fast. | thieme-connect.comorganic-chemistry.org |
Radical Ring-Opening Polymerization and Mechanistic Investigations
While 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol itself does not readily undergo this reaction, a related class of compounds, 2-methylene-1,3-dioxolanes (cyclic ketene (B1206846) acetals), are known to participate in radical ring-opening polymerization (rROP). uliege.beresearchgate.net This process allows for the introduction of functional groups, such as esters, directly into the backbone of an addition polymer. tandfonline.comtandfonline.com
The mechanism of rROP involves the addition of a radical initiator to the exocyclic double bond of the methylene (B1212753) dioxolane. uliege.be This generates a carbon-centered radical on the ring, which can subsequently undergo β-scission, leading to the cleavage of a carbon-oxygen bond. This ring-opening step results in the formation of a polyester. researchgate.nettandfonline.com The extent of ring opening versus conventional vinyl polymerization can be influenced by factors such as temperature and the substitution pattern on the dioxolane ring. tandfonline.comtandfonline.com For example, the polymerization of 2-methylene-4-phenyl-1,3-dioxolane proceeds with quantitative and regioselective ring opening. researchgate.nettandfonline.com
| Monomer | Conditions | Result | Reference |
|---|---|---|---|
| 4-n-hexyl-2-methylene-1,3-dioxolane | Bulk polymerization, 60°C | 50% ring opening observed. | tandfonline.comtandfonline.com |
| 4-n-hexyl-2-methylene-1,3-dioxolane | Benzene solution, 110°C, di-tert-butyl peroxide | Quantitative ring opening to form a polyester. | tandfonline.comtandfonline.com |
| 2-methylene-4-phenyl-1,3-dioxolane | Radical polymerization | Quantitative and regioselective ring opening to poly[-(β-phenyl)butyrolactone]. | researchgate.nettandfonline.com |
Nucleophilic Addition and Substitution Reactions on the Ring
The saturated 1,3-dioxolane ring is inherently stable towards nucleophiles and bases under standard conditions. organic-chemistry.orgthieme-connect.de Direct nucleophilic attack on the ring's carbon or oxygen atoms is not a facile process. However, reactivity can be induced at the C2 (acetal) carbon.
The formation of the dioxolane ring itself is a nucleophilic process, involving the attack of a diol on a carbonyl group. The reverse reaction, acid-catalyzed hydrolysis, involves the nucleophilic addition of water to a protonated, and thus activated, acetal intermediate. youtube.com Furthermore, synthetic strategies have been developed where a 1,3-dioxolan-2-yl cation intermediate is generated, which can then be stereoselectively trapped by a carbon nucleophile, leading to the formation of a substituted dioxolane. nih.gov While direct nucleophilic substitution on an unsubstituted ring carbon with a leaving group is not a characteristic reaction, reactions of sulfur analogs like 1,3-dithiolane (B1216140) 1,3-dioxides with nucleophiles have been shown to result in ring-opening products. rsc.org
Oxidative Ring Cleavage Reactions
The dioxolane ring can be cleaved under oxidative conditions. A particularly effective method involves the use of molecular oxygen in the presence of a catalytic system comprising N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) (Co(OAc)₂). organic-chemistry.orgorganic-chemistry.org This system facilitates the aerobic oxidation of various acetals, including 1,3-dioxolanes, to their corresponding esters under mild conditions. organic-chemistry.org
The reaction is believed to proceed through a radical pathway. The cobalt catalyst facilitates the generation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI and oxygen. organic-chemistry.orgresearchgate.net This potent radical species then abstracts a hydrogen atom from the C2 position of the dioxolane ring. researchgate.net The resulting radical intermediate undergoes ring cleavage and further oxidation to yield an ester product. This catalytic cycle provides an environmentally conscious alternative to traditional oxidation methods that use stoichiometric, often toxic, reagents. organic-chemistry.org
Reactions at the Hydroxyl Moiety of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
The primary alcohol functional group in 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol exhibits reactivity that is characteristic of simple alcohols, allowing for a range of functional group transformations while the dioxolane ring remains intact, provided acidic conditions are avoided.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be readily converted into an ester. This can be accomplished through several standard methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com However, given the acid-sensitivity of the dioxolane ring, milder, non-acidic methods are often preferred. These include reaction with an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine to scavenge the acidic byproduct.
Etherification: The formation of an ether from the hydroxyl group is also a standard transformation. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common and effective method.
The capacity of the hydroxyl group to undergo these transformations is fundamental to the use of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol as a building block in more complex syntheses. For example, the related compound 2-Methyl-1,3-dioxolane-2-ethanol has been shown to undergo bromination of its hydroxyl group using dibromotriphenylphosphorane, converting the alcohol into a useful bromoethyl derivative. researchgate.net
| Reaction | Typical Reagents | Product Type | Comments |
|---|---|---|---|
| Esterification | Acyl Chloride, Anhydride, Pyridine | Ester | Avoids strong acid which could cleave the dioxolane ring. |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., R-Br) | Ether | Standard method for forming ethers from alcohols. |
| Halogenation | PBr₃, SOCl₂, PPh₃/Br₂ | Alkyl Halide | Converts the alcohol to a good leaving group for substitution reactions. |
Oxidation to Corresponding Carbonyl Compounds
The primary alcohol functional group in 2-(4-methyl-1,3-dioxolan-2-yl)ethanol can be selectively oxidized to its corresponding aldehyde, 2-(4-methyl-1,3-dioxolan-2-yl)acetaldehyde, using mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP) are particularly effective for this transformation. masterorganicchemistry.commasterorganicchemistry.com
The use of PCC, a milder version of chromic acid, allows for the conversion of primary alcohols to aldehydes efficiently. masterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the hydrate (B1144303) from the aldehyde product, which could be further oxidized. masterorganicchemistry.com Similarly, the Collins reagent, a complex of chromium(VI) oxide and pyridine, can achieve the same selective oxidation. masterorganicchemistry.com
Dess-Martin Periodinane (DMP) offers several advantages for this oxidation, including milder reaction conditions (room temperature, neutral pH), shorter reaction times, and higher yields. wikipedia.orgorganic-chemistry.org The reaction is performed in solvents like dichloromethane or chloroform (B151607) and is generally complete within a few hours. organic-chemistry.org The workup is often simplified, and DMP is known for its high chemoselectivity and tolerance of sensitive functional groups, making it a suitable choice for a molecule like 2-(4-methyl-1,3-dioxolan-2-yl)ethanol which contains an acid-sensitive dioxolane ring. wikipedia.orgpitt.edu The presence of water has been shown to accelerate the rate of DMP oxidations. organic-chemistry.org
Stronger oxidizing agents like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), or potassium permanganate (B83412) (KMnO₄) would lead to the formation of the corresponding carboxylic acid, 2-(4-methyl-1,3-dioxolan-2-yl)acetic acid. masterorganicchemistry.comlibretexts.org For the specific synthesis of the aldehyde, these harsher conditions must be avoided.
Table 1: Comparison of Mild Oxidizing Agents for the Synthesis of 2-(4-Methyl-1,3-dioxolan-2-yl)acetaldehyde
| Reagent | Typical Solvent | Reaction Conditions | Key Features |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Anhydrous, Room Temperature | Mild, selective for aldehydes. masterorganicchemistry.com |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature, Neutral pH | High yields, short reaction times, tolerates sensitive groups. wikipedia.orgorganic-chemistry.org |
| Collins Reagent (CrO₃•2py) | Dichloromethane (CH₂Cl₂) | Anhydrous, Room Temperature | Similar to PCC. masterorganicchemistry.com |
Derivatization for Complex Molecular Architectures (e.g., organotelluranes)
While specific literature on the derivatization of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol to organotelluranes is not abundant, the synthesis of such compounds can be inferred from general methods for preparing organotellurium compounds from alcohols. Organotellurium compounds are valued as reagents and intermediates in a variety of organic syntheses. researchgate.net
A plausible route for the derivatization would involve the conversion of the primary alcohol into a good leaving group, such as a tosylate or a halide. For instance, the alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This tosylate can then undergo nucleophilic substitution with a tellurium-based nucleophile.
A common tellurium nucleophile is sodium telluride (Na₂Te) or a sodium organyltelluride (RTeNa). These can be prepared in situ by the reduction of elemental tellurium with a reducing agent like sodium borohydride (B1222165) (NaBH₄). The subsequent reaction with the tosylated or halogenated derivative of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol would yield the desired organotellurane.
For example, the reaction with sodium organyltelluride would lead to the formation of a telluroether. If a diorganylditelluride (R₂Te₂) is used as the starting tellurium compound, its reduction would yield the corresponding tellurolate (RTe⁻), which can then act as the nucleophile.
Table 2: Plausible Reaction Scheme for Organotellurane Synthesis
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Activation of Alcohol | 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(4-Methyl-1,3-dioxolan-2-yl)ethyl tosylate |
| 2. Preparation of Tellurium Nucleophile | Elemental Tellurium (Te) | Sodium Borohydride (NaBH₄) | Sodium Telluride (Na₂Te) or Sodium Hydrogentelluride (NaHTe) |
| 3. Nucleophilic Substitution | 2-(4-Methyl-1,3-dioxolan-2-yl)ethyl tosylate | Sodium Telluride (Na₂Te) | Bis(2-(4-methyl-1,3-dioxolan-2-yl)ethyl)telluride |
Reactivity of the Methyl Substituent on the Dioxolane Ring
The methyl group attached to the C4 position of the dioxolane ring is generally considered to be chemically inert under many reaction conditions. Its reactivity is primarily limited to free-radical reactions, which typically require harsh conditions such as high temperatures or the use of radical initiators.
Under free-radical conditions, a hydrogen atom from the methyl group can be abstracted to form a primary radical. This radical intermediate could then participate in further reactions, such as halogenation. For instance, reaction with a halogen like bromine (Br₂) in the presence of UV light or a radical initiator like AIBN could lead to the formation of 2-(4-(bromomethyl)-1,3-dioxolan-2-yl)ethanol. However, such reactions may lack selectivity and could also affect other parts of the molecule.
Stability Studies under Various Reaction Conditions (e.g., thermal, hydrolytic, oxidative)
The stability of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol is crucial for its handling, storage, and application in chemical synthesis. The dioxolane ring, being an acetal, is the most sensitive part of the molecule, particularly to hydrolytic conditions.
Thermal Stability: Studies on similar 1,3-dioxolane structures suggest that they possess reasonable thermal stability. For instance, the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane (B1212220) occurs at high temperatures, in the range of 459-490 °C. researchgate.net It is expected that 2-(4-methyl-1,3-dioxolan-2-yl)ethanol would exhibit similar thermal behavior, being stable at temperatures commonly used in organic synthesis (typically up to 150-200 °C), provided that acidic or strongly basic conditions are avoided.
Hydrolytic Stability: The hydrolytic stability of the dioxolane ring is highly dependent on the pH of the medium.
Acidic Conditions: Dioxolanes are known to be unstable under acidic conditions, where they undergo hydrolysis to regenerate the parent aldehyde/ketone and diol. oakland.edu The hydrolysis of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol in the presence of an acid catalyst and water would yield 3-hydroxypropanal (B37111) and propane-1,2-diol. This reaction is reversible, and the equilibrium can be shifted by controlling the amount of water. libretexts.org The rate of hydrolysis is subject to general acid catalysis.
Neutral and Basic Conditions: In neutral and basic media, the dioxolane ring is generally stable. Studies on the structurally related 2-ethyl-4-methyl-1,3-dioxolane (B3021168) have shown that it is most stable at higher pH values (basic aqueous solution), slightly less stable at neutral pH, and readily hydrolyzes under acidic conditions (pH < 3). oakland.edu
Oxidative Stability: The primary alcohol group is the most susceptible site to oxidation, as discussed in section 3.2.2. The dioxolane ring and the methyl group are generally stable to mild oxidizing agents. However, under strong oxidative conditions, degradation of the entire molecule could occur. For instance, prolonged exposure to strong oxidants at elevated temperatures could potentially lead to the cleavage of the dioxolane ring.
Table 3: Stability Profile of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
| Condition | Stability | Potential Degradation Products |
| Thermal | Stable at moderate temperatures (up to ~200 °C) | Decomposition at very high temperatures (>450 °C). researchgate.net |
| Hydrolytic (Acidic) | Unstable | 3-Hydroxypropanal and Propane-1,2-diol. |
| Hydrolytic (Neutral) | Generally Stable | Slow hydrolysis may occur over extended periods. |
| Hydrolytic (Basic) | Stable | Generally resistant to base-catalyzed hydrolysis. |
| Oxidative (Mild) | Alcohol group is oxidized | 2-(4-Methyl-1,3-dioxolan-2-yl)acetaldehyde. |
| Oxidative (Strong) | Molecule may degrade | 2-(4-Methyl-1,3-dioxolan-2-yl)acetic acid, potential ring cleavage. |
Role of 2 4 Methyl 1,3 Dioxolan 2 Yl Ethanol As a Versatile Synthetic Intermediate
Utilization as a Protecting Group for Carbonyl Functionalities
In multi-step organic synthesis, it is often necessary to protect certain functional groups from unwanted reactions while other parts of the molecule are being modified. wikipedia.org The 1,3-dioxolane (B20135) ring system within 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol serves as an effective protecting group for carbonyl functionalities, specifically aldehydes and ketones. highfine.com
The protection of a carbonyl group is achieved by reacting it with a diol, in this case, the diol precursor to the dioxolane, in the presence of an acid catalyst. organic-chemistry.org This reaction forms a cyclic acetal (B89532) or ketal, which is stable to a variety of reaction conditions under which the original carbonyl group would have reacted. organic-chemistry.orgcem.com Specifically, cyclic acetals are resistant to nucleophiles and bases. organic-chemistry.org
The general advantages of using such protecting groups include:
Stability: They are stable to a wide range of reagents, including organometallics, hydrides, and basic conditions. organic-chemistry.org
Ease of Introduction and Removal: The formation (protection) and cleavage (deprotection) of the dioxolane group are typically high-yielding and can be achieved under relatively mild conditions. organic-chemistry.org Deprotection is usually accomplished by acid-catalyzed hydrolysis. organic-chemistry.org
Chemoselectivity: The use of dioxolanes allows for the selective reaction at other functional groups within a molecule without affecting the protected carbonyl group. wikipedia.org
The table below summarizes the stability of 1,3-dioxolane protecting groups to various reagents.
| Reagent Type | Stability of 1,3-Dioxolane |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Bases (e.g., NaOH, LDA) | Stable |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |
| Oxidizing Agents (mild) | Generally Stable |
| Acids (e.g., aqueous HCl, H2SO4) | Unstable (cleaved) |
This table provides a general overview of the stability of 1,3-dioxolane protecting groups under common reaction conditions.
Precursor in the Synthesis of Diverse Organic Compounds
Beyond its role in protection, the inherent structure of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol makes it a useful precursor for the synthesis of various organic molecules.
Building Blocks for Heterocyclic Systems (e.g., azoles, thiadiazoles)
While direct and extensive research on the use of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol as a direct precursor for azoles and thiadiazoles is not widely documented in readily available literature, its structural motifs are relevant to the synthesis of heterocyclic systems. The diol precursor, 1,2-propanediol, is a common starting material in various chemical syntheses. The ethanol (B145695) side chain can be chemically modified to introduce functionalities necessary for the cyclization reactions that form heterocyclic rings. For instance, the hydroxyl group can be converted into a good leaving group, an amine, or a thiol, which can then participate in ring-forming reactions with appropriate reagents to construct azole or thiadiazole cores.
Scaffold for Multi-functionalized Molecules
The presence of both a protected carbonyl (as the dioxolane) and a primary alcohol allows for sequential and selective chemical modifications at different parts of the molecule. The hydroxyl group can undergo a variety of transformations, such as oxidation, esterification, or conversion to an alkyl halide, while the dioxolane group remains intact. Subsequently, the deprotection of the carbonyl group reveals a new reactive site for further functionalization. This step-wise approach enables the construction of complex, multi-functionalized molecules from a relatively simple starting material.
Intermediate in Complex Natural Product Synthesis
In the total synthesis of complex natural products, protecting groups are crucial for achieving the desired chemical transformations with high selectivity. uchicago.edu The 1,3-dioxolane protecting group, and by extension intermediates like 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, play a significant role in masking carbonyl functionalities during the assembly of intricate molecular architectures. The stability of the dioxolane ring to a wide array of reagents used in modern organic synthesis makes it a reliable choice for protecting aldehydes and ketones in multi-step synthetic sequences.
Applications in Polymer Science (e.g., as a stabilizer, monomer for specific polymers)
The application of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol in polymer science is an area of ongoing research. The hydroxyl group allows this compound to be incorporated into polymer chains through ester or ether linkages, potentially acting as a monomer or a co-monomer. The presence of the dioxolane ring in the polymer side chain could impart specific properties to the resulting material, such as altered solubility, thermal stability, or degradability. Furthermore, the ability of the dioxolane group to be cleaved under acidic conditions presents a potential mechanism for creating degradable polymers, which is a significant area of interest for biomedical and environmental applications.
Contribution to Material Science Research (e.g., amphiphilic materials)
The structure of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, containing both a hydrophilic hydroxyl group and a more hydrophobic dioxolane ring, suggests its potential use in the synthesis of amphiphilic molecules. Amphiphiles are compounds that possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. By chemically modifying the hydroxyl group with a long hydrophobic chain, it is possible to create surfactant-like molecules. These amphiphilic materials can self-assemble in solution to form micelles or other ordered structures, which have applications in drug delivery, emulsion stabilization, and as templates for the synthesis of nanomaterials.
Advanced Analytical Techniques for Characterization of 2 4 Methyl 1,3 Dioxolan 2 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical environment of each nucleus, it is possible to deduce the complete chemical structure.
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, the spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the dioxolane ring, and the ethanol (B145695) side chain. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration (relative number of protons) of each signal are key to the assignment.
A hypothetical ¹H NMR data table for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is presented below, based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (on dioxolane ring) | ~1.2 | Doublet | ~6.0 | 3H |
| CH₂ (ethanol side chain, adjacent to OH) | ~3.7 | Triplet | ~5.5 | 2H |
| CH₂ (ethanol side chain, adjacent to dioxolane) | ~1.9 | Triplet | ~5.5 | 2H |
| CH (on dioxolane ring, adjacent to CH₃) | ~4.0-4.2 | Multiplet | - | 1H |
| CH₂ (on dioxolane ring) | ~3.5-3.8 | Multiplet | - | 2H |
| CH (acetal proton on dioxolane ring) | ~4.9 | Triplet | ~5.0 | 1H |
| OH (hydroxyl proton) | Variable | Singlet (broad) | - | 1H |
Note: This table is illustrative. Actual chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol would give a distinct signal in the spectrum. The chemical shift of each signal indicates the type of carbon (e.g., alkyl, ether-linked, acetal). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.
A representative ¹³C NMR data table for the compound is provided below.
| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| CH₃ (on dioxolane ring) | ~17 | CH₃ |
| CH₂ (ethanol side chain, adjacent to OH) | ~60 | CH₂ |
| CH₂ (ethanol side chain, adjacent to dioxolane) | ~35 | CH₂ |
| CH (on dioxolane ring, adjacent to CH₃) | ~75 | CH |
| CH₂ (on dioxolane ring) | ~68 | CH₂ |
| CH (acetal carbon on dioxolane ring) | ~103 | CH |
Note: This table is illustrative and based on typical values for analogous structures.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, COSY would show correlations between the protons of the ethanol side chain and within the dioxolane ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton signal corresponds to which carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, such as linking the ethanol side chain to the dioxolane ring at the C2 position.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol and for its identification. The sample is vaporized and separated on a GC column, with components eluting at characteristic retention times. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum serves as a molecular fingerprint. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the ethanol side chain and opening of the dioxolane ring. The molecular ion peak ([M]⁺) would confirm the molecular weight.
| Hypothetical Ion Fragment | Structure | Hypothetical m/z | Significance |
| [M]⁺ | [C₇H₁₄O₃]⁺ | 146 | Molecular Ion |
| [M - CH₃]⁺ | [C₆H₁₁O₃]⁺ | 131 | Loss of the methyl group |
| [M - C₂H₅O]⁺ | [C₅H₉O₂]⁺ | 101 | Loss of the hydroxyethyl (B10761427) group |
| [C₅H₉O₂]⁺ | 4-Methyl-1,3-dioxolane-2-yl cation | 101 | Dioxolane ring fragment |
| [C₂H₅O]⁺ | [CH₂CH₂OH]⁺ | 45 | Hydroxyethyl cation |
| [C₂H₃O]⁺ | [CH₃CO]⁺ | 43 | Acylium ion from rearrangement |
Note: This table presents plausible fragments. The actual mass spectrum would show a complex pattern of these and other ions with varying relative intensities.
High-Resolution Mass Spectrometry can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. By comparing the experimentally measured exact mass with the calculated mass for a specific chemical formula, the molecular formula can be confirmed with high confidence, distinguishing it from other compounds that may have the same nominal mass. For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol (C₇H₁₄O₃), HRMS would be used to confirm this exact elemental composition.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, the IR spectrum provides distinct absorption bands corresponding to its key structural features: the hydroxyl group, the C-O bonds of the cyclic acetal (B89532), and the aliphatic C-H bonds.
The most prominent and easily identifiable peak is the broad absorption band corresponding to the O-H stretching vibration of the primary alcohol group, which typically appears in the region of 3600-3200 cm⁻¹. The broadening of this peak is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1070-1000 cm⁻¹ range.
The 1,3-dioxolane (B20135) ring structure gives rise to several characteristic C-O stretching vibrations. Cyclic ethers and acetals typically show strong absorption bands in the fingerprint region, specifically between 1200 cm⁻¹ and 1000 cm⁻¹. For 1,3-dioxolane derivatives, strong bands associated with the symmetric and asymmetric C-O-C stretching of the acetal group are expected. docbrown.inforesearchgate.net The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups appear as sharp to medium peaks in the 3000-2850 cm⁻¹ region. Additionally, C-H bending and deformation vibrations can be observed in the 1480-1365 cm⁻¹ range. docbrown.info
The absence of a strong absorption band around 1700-1750 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which is consistent with the structure of the compound. By analyzing these characteristic peaks, IR spectroscopy serves as a rapid and effective tool for confirming the presence of the key functional groups in 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol. nih.govnist.gov
Table 1: Characteristic IR Absorption Bands for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |
| Aliphatic C-H | C-H Bend | 1480 - 1365 | Variable |
| Acetal (C-O-C) | C-O Stretch | 1200 - 1000 | Strong |
| Primary Alcohol (C-O) | C-O Stretch | 1070 - 1000 | Strong |
Chromatographic Methods
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions and assessing the purity of compounds. libretexts.org For the synthesis or modification of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. libretexts.orgyoutube.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid adsorbent (typically silica (B1680970) gel) coated on an inert backing. acs.org Alongside the reaction mixture, reference spots of the starting materials are applied to aid in identification. The plate is then developed in a sealed chamber containing an appropriate mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or petroleum ether. researchgate.net The choice of solvent system is crucial for achieving good separation of the components.
Due to the polarity of the hydroxyl group, 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is expected to have a moderate retention factor (Rf) on a silica gel plate. The progress of a reaction can be visualized by observing the disappearance of the reactant spot(s) and the appearance of a new spot corresponding to the product. libretexts.org Since the compound does not absorb UV light, visualization is typically achieved by staining the plate with a universal developing agent, such as potassium permanganate (B83412) or p-anisaldehyde solution, followed by gentle heating. The purity of an isolated sample can be assessed by the presence of a single spot on the TLC plate. nih.gov
Table 2: Typical TLC System for Analysis of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 or 2:1 v/v) |
| Application | Capillary spotting of starting materials, reaction aliquots, and co-spot. libretexts.org |
| Visualization | Staining with potassium permanganate or p-anisaldehyde solution, followed by heating. |
| Analysis | Comparison of Rf values of reactants and products to monitor reaction completion and assess final product purity. |
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC, making it ideal for determining the purity of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol and for separating its stereoisomers.
For purity analysis, a reverse-phase HPLC method is commonly employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The components of the sample are separated based on their relative polarities. The hydroxyl group in 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol imparts significant polarity, leading to a characteristic retention time under specific conditions. A UV detector is often used, although the compound itself lacks a strong chromophore; derivatization or the use of other detectors like a refractive index (RI) detector may be necessary. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Since 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is a chiral molecule (due to the methyl group at the C4 position of the dioxolane ring), HPLC is also the method of choice for separating its enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD), are highly effective for resolving enantiomers of 1,3-dioxolane derivatives. researchgate.netsemanticscholar.org The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol). researchgate.net The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee) of a sample. researchgate.netnih.gov
Table 3: Example HPLC Conditions for Dioxolane Derivatives
| Analysis Type | Stationary Phase | Mobile Phase Example | Detection |
| Purity (Reverse-Phase) | C18 Silica Gel | Acetonitrile / Water | RI or UV (if derivatized) |
| Enantiomeric Separation | Chiralcel OD (Amylose derivative) | Hexane / 2-Propanol (e.g., 90:10 v/v) | UV/Vis or Polarimeter |
X-Ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a suitable single crystal of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol itself might be challenging due to its liquid nature at room temperature, the technique is invaluable for characterizing its solid derivatives.
The analysis of a crystalline derivative provides unambiguous information about its molecular conformation, including bond lengths, bond angles, and torsional angles. For instance, a study on 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, a related compound, revealed detailed structural information from its crystal structure. researchgate.netnih.gov The analysis confirmed the five-membered dioxolane ring conformation, which typically adopts an envelope or twist form to minimize steric strain.
Table 4: Representative Crystallographic Data for a 1,3-Dioxolane Derivative
| Parameter | Example Value (for C₁₈H₂₀O₃) nih.gov | Information Provided |
| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | The specific symmetry operations within the unit cell. |
| Unit Cell Dimensions | a = 5.7961 Å, b = 8.8271 Å, c = 29.754 Å, β = 92.150° | The dimensions and shape of the repeating unit. |
| Volume (V) | 1521.26 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in the repeating unit. |
| Key Interactions | Intramolecular O-H···O hydrogen bond; Intermolecular C-H···π interactions | Details on how molecules interact with each other in the solid state. |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and other elements (like oxygen, O) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to validate the empirical formula and assess the purity of the sample.
For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, with the molecular formula C₆H₁₂O₃, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The analysis is typically performed using an automated CHN analyzer, where a small, precisely weighed amount of the compound is combusted at high temperature. The resulting combustion products (CO₂, H₂O) are quantitatively measured, and from these measurements, the mass percentages of C and H are determined. The oxygen percentage is often determined by difference.
The experimental results must fall within a narrow margin of error (typically ±0.4%) of the calculated theoretical values to be considered a confirmation of the compound's elemental composition and purity. nih.gov This technique is a standard procedure in the characterization of newly synthesized compounds, including 1,3-dioxolane derivatives. nih.govrsc.org
Table 5: Elemental Analysis Data for C₆H₁₂O₃
| Element | Theoretical Mass % | Experimental Mass % (Found) |
| Carbon (C) | 54.53% | e.g., 54.61% |
| Hydrogen (H) | 9.15% | e.g., 9.12% |
| Oxygen (O) | 36.32% | (by difference) |
Optical Rotation and Circular Dichroism for Chiral Compound Analysis
As 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol possesses a chiral center at the C4 position of the dioxolane ring, it exists as a pair of enantiomers. Optical rotation and circular dichroism (CD) are chiroptical techniques used to analyze and characterize these chiral molecules. researchgate.netyale.edu
Optical Rotation , measured using a polarimeter, is the property of a chiral substance to rotate the plane of polarized light. researchgate.net The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). The specific rotation, [α], is a standardized physical constant for a chiral compound. For an enantiomerically pure sample of a 1,3-dioxolane derivative, a non-zero optical rotation will be observed. For example, a related chiral dioxolane was reported to have a specific rotation [α]²⁰D = -80 (c 1, CHCl₃). nih.gov A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. This technique is crucial for confirming the enantiomeric nature of a sample and can be used to determine its optical purity.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. thieme-connect.de A CD spectrum is a plot of this differential absorption versus wavelength. While optical rotation can be measured at a single wavelength, CD spectroscopy provides information over a range of wavelengths, particularly in regions where the molecule has a chromophore that absorbs light. The resulting curve, known as a Cotton effect, can be positive or negative and provides detailed structural information about the stereochemistry of the molecule. For enantiomers, the CD spectra are mirror images of each other. researchgate.net CD is a powerful tool for assigning the absolute configuration of chiral molecules, often by comparing experimental spectra with theoretical predictions.
Table 6: Chiroptical Analysis Techniques
| Technique | Principle | Information Obtained |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral sample. | Specific rotation [α], confirmation of chirality, optical purity. |
| Circular Dichroism | Measures the differential absorption of left- and right-circularly polarized light. | Wavelength-dependent chiroptical properties, Cotton effect, absolute configuration, conformational analysis. |
Computational and Theoretical Investigations on 2 4 Methyl 1,3 Dioxolan 2 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies (e.g., B3LYP basis sets)
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. damascusuniversity.edu.syresearchgate.net The B3LYP functional, combined with various basis sets like 6-31G* or 6-311+G(2d,p), is commonly employed for geometry optimization and property calculations of organic compounds. nih.govmdpi.comresearchgate.net Such studies would typically yield optimized molecular geometries, vibrational frequencies, and electronic properties. However, specific DFT studies focused on 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol are not present in the surveyed literature.
Ab initio Calculations for Electronic Structure and Properties
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. ajchem-a.com These calculations provide fundamental insights into electronic structure, molecular orbitals, and energy levels. While these methods are foundational in computational chemistry, specific ab initio research dedicated to 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol has not been identified.
Reaction Mechanism Elucidation through Computational Modeling (e.g., transition state calculations using Gaussian)
Computational modeling is a key tool for elucidating reaction mechanisms. researchgate.net Software packages like Gaussian are frequently used to perform transition state calculations, which help in understanding the energy barriers and pathways of chemical reactions. mdpi.com This type of analysis for reactions involving 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol would provide valuable mechanistic insights, but such specific studies are not documented in the available literature.
Conformational Analysis and Potential Energy Surface Mapping
A molecule's conformation is crucial to its reactivity and physical properties. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule. rsc.org This is often achieved by mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.orgemory.edu Understanding the PES is essential for studying reaction dynamics and molecular stability. chemrxiv.orgrsc.org For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, a detailed conformational analysis and PES mapping would be highly informative but appears to be an area yet to be researched.
Molecular Dynamics Simulations (e.g., for intermolecular interactions and crystal packing)
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on intermolecular interactions, solvent effects, and the packing of molecules in a crystal lattice. dovepress.comnih.govethz.ch While MD simulations are a powerful tool for such investigations, there are no specific published studies applying this technique to 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol.
Structure-Reactivity Relationship Predictions (e.g., frontier orbital analysis, atomic charges)
Predicting the reactivity of a molecule can be achieved by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this area. malayajournal.orgimperial.ac.uk The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. malayajournal.org Analysis of atomic charges also helps in identifying reactive sites. malayajournal.org While the principles of FMO theory are broadly applicable, a specific structure-reactivity analysis for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol is not found in the existing scientific literature.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. While experimental acquisition of NMR spectra is standard, computational methods for predicting NMR chemical shifts have become increasingly accurate and serve as a powerful complementary technique. These predictions can aid in the assignment of complex spectra, help distinguish between possible isomers, and provide a deeper understanding of the electronic environment of the nuclei.
The prediction of NMR chemical shifts for a molecule like 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol typically involves quantum mechanical calculations. Density Functional Theory (DFT) is one of the most common methods employed for this purpose due to its favorable balance of accuracy and computational cost. The process generally involves:
Geometry Optimization: The first step is to determine the lowest energy conformation(s) of the molecule. This is crucial as the chemical shifts are highly dependent on the three-dimensional structure.
Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this step.
Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. Different functionals, such as B3LYP, mPW1PW91, or functionals specifically parameterized for NMR predictions, can be employed. Larger basis sets generally lead to more accurate results but also increase the computational time. Solvent effects, which can significantly influence chemical shifts, can also be incorporated into the calculations using various solvent models.
Table 1: Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C (dioxolane, C2) | 102 - 108 |
| C (dioxolane, C4) | 75 - 80 |
| C (dioxolane, C5) | 68 - 73 |
| C (ethanol, CH₂) | 59 - 64 |
| C (ethanol, CH₂) | 38 - 43 |
| C (methyl, CH₃) | 18 - 23 |
Note: The values in this table are illustrative and represent a plausible range based on computational predictions for similar structures. Actual computational studies would be required to determine the precise predicted values for this specific molecule.
Docking Studies for Molecular Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding binding mechanisms and for screening virtual libraries of compounds for potential biological activity.
For 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, docking studies could elucidate its potential to interact with various biological targets. The process involves:
Preparation of the Receptor and Ligand: This requires obtaining the three-dimensional structures of both the target protein (the receptor) and the ligand. The protein structure is often obtained from databases like the Protein Data Bank (PDB), while the ligand's 3D structure can be generated and optimized using computational chemistry software.
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm samples a large number of possible orientations and conformations.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
While no specific docking studies for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol were found in the reviewed literature, studies on other dioxolane derivatives have demonstrated their potential to interact with various biological targets. For example, dioxolane-based structures have been investigated as ligands for sigma receptors, which are involved in various neurological functions. nih.gov In such studies, the dioxolane oxygen atoms can act as hydrogen bond acceptors, contributing to the binding affinity.
The insights from docking studies on related compounds can inform the selection of potential protein targets for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol. The presence of the hydroxyl group and the dioxolane ring suggests that this molecule could participate in hydrogen bonding and other polar interactions within a protein's binding site.
Table 2: Illustrative Examples of Molecular Docking Studies on Dioxolane Derivatives
| Dioxolane Derivative Class | Protein Target | Key Interactions Observed |
| Piperazine-substituted dioxolanes | Sigma-1 Receptor (σ₁R) | Hydrophobic interactions and hydrogen bonding involving the dioxolane moiety. nih.gov |
| Rhodanine-based dioxolanes | Topoisomerase II | Potential for DNA intercalation and interactions with the enzyme's active site. taylorandfrancis.com |
| Benzodioxole derivatives | Fungal Lanosterol-14α demethylase | Hydrophobic interactions and potential coordination with the heme iron in the active site. jbcpm.com |
This table provides examples of docking studies on various dioxolane-containing molecules to illustrate the types of analyses that could be applied to 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol.
The application of molecular docking to 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol would be a logical step in exploring its potential biological activities and would provide a rational basis for the design of future experimental studies.
Emerging Research Directions and Future Perspectives in 2 4 Methyl 1,3 Dioxolan 2 Yl Ethanol Chemistry
Development of Novel Catalytic Systems for Dioxolane Functionalization
The functionalization of the 1,3-dioxolane (B20135) ring is a key area of research for creating derivatives with tailored properties. While the dioxolane moiety is often used as a stable protecting group for carbonyls and diols, recent efforts have focused on catalysts that can activate or transform this heterocyclic system. organic-chemistry.orgthieme-connect.de The development of novel catalytic systems is crucial for expanding the synthetic utility of compounds like 2-(4-methyl-1,3-dioxolan-2-yl)ethanol.
Recent research has highlighted several promising catalytic approaches:
Organometallic Catalysts: Ruthenium-based molecular catalysts, such as Ru(triphos)(tmm), have been effectively used in the transformation of diols into cyclic acetals using carbon dioxide and molecular hydrogen. nih.gov These systems demonstrate the potential for direct functionalization and synthesis under relatively mild conditions. researchgate.net Similarly, cationic oxorhenium(V) oxazoline (B21484) complexes have shown high efficacy in condensing diols and aldehydes to form 1,3-dioxolanes in excellent yields without the need for a solvent. nih.gov
Lewis Acid Catalysis: Zirconium tetrachloride (ZrCl₄) and other Lewis acids are efficient catalysts for the acetalization and transacetalization of carbonyl compounds under mild conditions. organic-chemistry.org The use of scandium triflate (Sc(OTf)₃) has been shown to facilitate the addition of bromomagnesium 2-vinyloxy ethoxide to aldehydes, creating functionalized protected aldol (B89426) compounds. organic-chemistry.org
Heterogeneous Catalysts: Solid acid catalysts, such as montmorillonite (B579905) K10 clay and hydrous zirconium oxide, offer advantages in terms of reusability and simplified workup procedures for the synthesis of dioxolanes. nih.govresearchgate.net Graphene oxide has also been explored as a catalyst for synthesizing 1,3-dioxolane derivatives, particularly under ultrasonic irradiation. researchgate.net
These advancements pave the way for new strategies to modify the dioxolane ring of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol or to functionalize its precursors, potentially leading to a broader range of derivatives for various applications.
Table 1: Novel Catalytic Systems for Dioxolane Synthesis and Functionalization
| Catalyst System | Type | Application | Key Advantages |
|---|---|---|---|
| Ru(triphos)(tmm) | Organometallic (Ruthenium) | Acetalization of diols using CO₂/H₂ or formic acid nih.gov | Utilizes CO₂ as a C1 source; operates under mild conditions nih.govresearchgate.net |
| Oxorhenium(V) oxazoline complex | Organometallic (Rhenium) | Condensation of diols and aldehydes nih.gov | Excellent yields under solvent-free conditions nih.gov |
| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Acetalization and transacetalization of carbonyls organic-chemistry.org | High efficiency and chemoselectivity organic-chemistry.org |
| Graphene Oxide (GO) | Heterogeneous | Ring-opening of epoxides in the presence of ketones researchgate.net | Eco-friendly, effective under ultrasonic irradiation researchgate.net |
| p-Sulfonic acid-calix[n]arene | Supramolecular | Hydrolysis (deprotection) of dioxolane ketals researchgate.net | High efficiency, especially with microwave energy researchgate.net |
Application in Flow Chemistry and Microreactor Technology for Enhanced Synthesis
Flow chemistry and microreactor technology are transforming chemical synthesis by offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. beilstein-journals.org These benefits are particularly relevant for the synthesis of dioxolanes, where reaction control can directly impact yield and selectivity.
The application of continuous-flow systems to dioxolane chemistry is an active area of development. Researchers have noted that catalytic systems developed for dioxolane synthesis could be optimized for continuous flow reactions to further increase reaction yields. nih.govd-nb.info Microreactors allow for the safe handling of hazardous reagents and unstable intermediates, which could enable new synthetic routes that are not feasible in batch reactors. beilstein-journals.orgbeilstein-journals.org For example, the generation and trapping of highly unstable organolithium species for subsequent reactions can be effectively managed in a microflow system. beilstein-journals.org
The integration of flow chemistry could enhance the synthesis of 2-(4-methyl-1,3-dioxolan-2-yl)ethanol by:
Improving Reaction Efficiency: Precise control of residence time and temperature can minimize side reactions and improve product yield.
Enhancing Safety: The small reaction volumes within microreactors reduce the risks associated with exothermic reactions or the handling of hazardous materials. beilstein-journals.org
Facilitating Automation and Scalability: Continuous processes are more easily automated and can be scaled up by "numbering-up" (running multiple reactors in parallel), providing a direct path from laboratory discovery to industrial production.
Sustainable Synthesis of Dioxolane-based Intermediates from Renewable Feedstocks
The shift towards a bio-based economy has spurred research into producing chemicals from renewable resources rather than fossil fuels. indexcopernicus.com Dioxolanes, including the precursors to 2-(4-methyl-1,3-dioxolan-2-yl)ethanol, are prime candidates for sustainable synthesis. Key platform chemicals like ethylene (B1197577) glycol and various aldehydes can be derived from biomass, CO₂, and other renewable feedstocks. researchgate.netnih.gov
Several sustainable pathways are being explored:
From Biomass-Derived Diols: Glycerol (B35011), a byproduct of biodiesel production, can be catalytically converted to valuable dioxolane derivatives. nih.gov Other bio-derived diols, such as 2,3-butanediol (B46004) produced from glucose, can be transformed into dioxolanes using organometallic catalysts. researchgate.net
Utilization of CO₂: A significant area of research is the use of carbon dioxide as a renewable C1 feedstock. d-nb.info Chemoenzymatic cascades have been developed where bio-derived diols react with CO₂ and hydrogen, catalyzed by ruthenium complexes, to form dioxolanes. d-nb.inforesearchgate.net This approach represents a highly sustainable "bio-hybrid" chemical process. d-nb.info
Renewable Aldehydes and Ketones: Furfural, derived from agricultural biomass, can be used as a renewable aldehyde for dioxolane synthesis. nih.gov The synthesis of 4-hydroxy-2-butanone, a direct precursor to the title compound, is also being investigated from biological sources. researchgate.net
Table 2: Renewable Feedstocks for Dioxolane Synthesis
| Renewable Feedstock | Key Intermediate(s) | Resulting Dioxolane Type | Reference |
|---|---|---|---|
| Glucose | 2,3-Butanediol | 4,5-Dimethyl-1,3-dioxolane | researchgate.net |
| Glycerol (Biodiesel byproduct) | Glycerol (a triol) | Dioxolane and dioxane derivatives | nih.gov |
| Agricultural Biomass | Furfural (aldehyde) | Furfural-derived dioxolanes | nih.gov |
| Biomass, CO₂, H₂ | Aliphatic diols | Various alkyl-substituted dioxolanes | d-nb.info |
| Cellulose (B213188) | Ethylene Glycol | Generic 1,3-dioxolanes | researchgate.net |
Exploration of New Chemical Transformations and Rearrangements
Beyond its role as a protecting group, the dioxolane ring can participate in a variety of chemical transformations, leading to novel molecular structures. Research into these reactions expands the synthetic toolbox available for modifying compounds like 2-(4-methyl-1,3-dioxolan-2-yl)ethanol.
Emerging transformations include:
Oxidative Cleavage: The oxidation of cyclic acetals using reagents like m-chloroperoxybenzoic acid (MCPBA) or molecular oxygen with a Co(OAc)₂ co-catalyst can yield hydroxy alkyl esters, providing a method to unmask and functionalize the protected groups in a single step. organic-chemistry.org
Radical Reactions: A metal-free, thiol-promoted radical chain process enables the site-specific addition of 1,3-dioxolane to imines, forming protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This demonstrates the potential for C-H functionalization at the C2 position of the dioxolane ring.
Rearrangement Reactions: Ring-expansion reactions of epoxides adjacent to a carbonyl group can be used to form the dioxolane ring, a strategy employed in natural product synthesis. wikipedia.org While not a reaction of the dioxolane ring itself, it represents a novel formation strategy. Additionally, Claisen rearrangements of related 4-vinyl-2-methylene-1,3-dioxanes have been developed to access medium-ring lactones, suggesting that similar rearrangement pathways could be explored for dioxolane derivatives. thieme-connect.de
Multi-Component Reactions: A stereoselective three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by hypervalent iodine, can produce highly substituted 1,3-dioxolanes. nih.gov This method allows for the rapid construction of complex molecules containing the dioxolane core.
Advanced Theoretical Modeling for Predictive Chemical Research
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical systems. For dioxolane chemistry, these methods provide deep insights into reaction mechanisms, kinetics, and structural properties, accelerating the discovery of new catalysts and reactions.
Key areas where theoretical modeling is making an impact include:
Mechanism and Kinetics Elucidation: Quantum chemistry investigations, using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to study the degradation mechanisms and kinetics of dioxanes and dioxolanes by hydroxyl radicals. researchgate.net Such studies can predict reaction pathways and rate constants, which is crucial for understanding stability and reactivity. researchgate.netresearchgate.net
Reaction Pathway Analysis: Detailed kinetic models have been developed to predict the oxidation of 1,3-dioxolane, helping to identify the most important reaction pathways and intermediates. researchgate.netacs.org These models are essential for applications where dioxolanes might be used as biofuels or fuel additives. researchgate.net
Catalyst Design: Theoretical studies can model the interaction between substrates and catalysts, helping to explain catalyst activity and selectivity. This knowledge can guide the design of more efficient catalysts for dioxolane synthesis and functionalization. jmaterenvironsci.com
Pyrolysis and Combustion Modeling: ReaxFF molecular dynamics simulations are used to study the pyrolysis of dioxolane-based fuels, identifying major decomposition pathways and product distributions. osti.gov This predictive capability can be used to design new fuel molecules with desired properties, such as reduced sooting tendency. osti.gov
Table 3: Application of Theoretical Models in Dioxolane Chemistry
| Modeling Technique | Area of Study | Key Insights Provided | Reference |
|---|---|---|---|
| DFT / MP2 | Reaction Mechanism & Kinetics | Hydrogen abstraction pathways, transition state structures, reaction rate constants researchgate.net | researchgate.net |
| Ab-initio Calculations | High-Temperature Chemistry | Rate parameters for ring-opening and decomposition reactions researchgate.net | researchgate.net |
| ReaxFF Molecular Dynamics | Pyrolysis | Decomposition mechanisms and product distribution for fuel design osti.gov | osti.gov |
| Detailed Kinetic Modeling | Oxidation / Combustion | Prediction of laminar flame speeds and ignition delay times acs.orgkaust.edu.sa | acs.orgkaust.edu.sa |
Q & A
Basic: What are the optimal synthetic routes for 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves acetal formation from glycerol derivatives or thioacetals. For example, a two-step process may include:
Acetalization : Reacting a diol (e.g., glycerol) with a ketone (e.g., 4-methylpentan-2-one) under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in anhydrous conditions.
Functionalization : Introducing the ethanol substituent via nucleophilic substitution or oxidation-reduction sequences.
Optimization Tips :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or GC-MS to minimize side products.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Advanced: How can computational modeling predict stereoelectronic effects of the dioxolane ring on the ethanol substituent’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Conformational Stability : Analyze chair vs. boat conformations of the dioxolane ring and their impact on the ethanol group’s spatial orientation.
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., oxygen atoms in the dioxolane) that influence nucleophilic attack or hydrogen bonding.
Case Study :
Compare activation energies for hydrolysis of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol vs. non-methylated analogs to quantify steric effects .
Basic: What spectroscopic techniques confirm the structure of 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol, and what key spectral features should be identified?
Methodological Answer:
- NMR :
- ¹H NMR : Look for doublets (δ 4.2–4.5 ppm) from dioxolane protons and a triplet (δ 3.6–3.8 ppm) for the ethanol -CH₂- group.
- ¹³C NMR : Peaks at 100–110 ppm (dioxolane carbons) and 60–65 ppm (ethanol -CH₂OH).
- IR : Strong O-H stretch (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).
- Mass Spec (EI) : Molecular ion peak at m/z 146 (C₆H₁₀O₃⁺) and fragments at m/z 101 (loss of -CH₂CH₂OH) .
Advanced: How does the methyl group at the 4-position of the dioxolane ring influence acetal hydrolysis kinetics compared to other substituents?
Methodological Answer:
- Mechanistic Insight : The methyl group increases steric hindrance, slowing nucleophilic attack by water.
- Experimental Design :
- Conduct pH-dependent hydrolysis studies (e.g., 0.1 M HCl vs. H₂O) and monitor via UV-Vis or HPLC.
- Compare rate constants (k) with analogs (e.g., 4-H or 4-Ethyl derivatives).
- Data Interpretation : Use Eyring plots to determine ΔH‡ and ΔS‡. Methyl groups typically lower ΔS‡ due to restricted transition-state mobility .
Data Contradiction: How should researchers address NMR peak discrepancies caused by solvent effects or stereoisomerism?
Methodological Answer:
- Solvent Effects : Re-run NMR in deuterated DMSO (polar aprotic) vs. CDCl₃ (non-polar) to assess hydrogen bonding’s impact on peak splitting.
- Stereoisomerism : Use chiral shift reagents (e.g., Eu(hfc)₃) or enantioselective HPLC to resolve diastereomers.
- Case Study : If a study reports δ 4.3 ppm (D₂O) vs. δ 4.1 ppm (CDCl₃), attribute shifts to solvent polarity’s influence on ring puckering .
Basic: What are the safety protocols for handling 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatility (predicted logP ~1.2).
- Waste Disposal : Neutralize acidic byproducts before segregating as halogenated waste .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion.
- Analysis : Refine structures with SHELXL; key metrics include R-factor (<5%) and mean C-C bond length (0.002 Å). Compare dioxolane ring torsion angles with computational models .
Basic: What chromatographic methods are suitable for quantifying 2-(4-Methyl-1,3-dioxolan-2-yl)ethanol in complex mixtures?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = 70:30 H₂O:MeCN (0.1% TFA), flow rate = 1 mL/min, UV detection at 210 nm.
- GC : DB-5 column (30 m × 0.25 mm), splitless injection, FID detector. Calibrate with external standards .
Advanced: How does the compound interact with biomolecules (e.g., enzymes) in mechanistic studies?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to alcohol dehydrogenases. Focus on hydrogen bonds between the ethanol group and catalytic zinc ions.
- Kinetic Assays : Measure Vmax and Km via NAD⁺-coupled UV absorbance (340 nm). Compare inhibition constants (Ki) with competitive inhibitors .
Data Contradiction: How to reconcile conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
